D-PhGly is a white to off-white crystalline powder []. It exists in two stereoisomeric forms: D- and L- []. This specific analysis focuses on the D-enantiomer, denoted by the (-) sign, indicating its left-handed rotation of plane-polarized light. D-PhGly is naturally occurring but can also be synthesized [].
D-PhGly serves as a valuable chiral building block in organic synthesis []. It is a crucial intermediate for various pharmaceuticals, including antibiotics like ampicillin, cephalexin, and cephradine, and the antiviral drug velpatasvir [].
D-PhGly possesses a central carbon atom bonded to an amino group (NH2), a hydrogen atom (H), a carboxylic acid group (COOH), and a phenyl group (C6H5) []. The key feature lies in the chirality, where the spatial arrangement of these groups differs between D- and L- forms. The D-enantiomer has the amino group and the hydrogen atom on the right side of the central carbon when viewed down the C-COOH bond [].
Several reactions involving D-PhGly are relevant in scientific research:
C6H5CHO + NH3 + HCN -> D-PhGly ( + other products)
D-PhGly can be derivatized to form various functional groups useful in organic synthesis. For instance, it can be reacted with acetic anhydride to form N-acetylated D-PhGly [].
Though not a standard proteinogenic amino acid, D-PhGly can be incorporated into peptides for specific purposes like improving stability or targeting them to specific receptors [].
D-PhGly is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms: D-enantiomer and L-enantiomer. D-PhGly specifically refers to the D-enantiomer. Studying D-PhGly allows researchers to investigate the role of chirality in various biological processes. Chiral recognition plays a crucial role in drug development, as some drugs can have vastly different effects depending on their enantiomeric form . D-PhGly serves as a model compound to understand how enzymes and receptors interact with specific enantiomers.
D-PhGly can be incorporated into peptides, which are short chains of amino acids. The presence of D-PhGly introduces unique structural features to the peptide. Researchers utilize D-PhGly to study protein folding, stability, and interactions with other molecules. Additionally, D-PhGly-containing peptides can exhibit specific biological activities, making them potential candidates for drug development .
D-PhGly has a sweet taste, but not as intense as some artificial sweeteners. Researchers are exploring the potential of D-PhGly derivatives as sweeteners with fewer side effects compared to existing options. The advantage of D-PhGly lies in its natural origin and potentially lower calorie content .
Irritant